(Phenylsulfonyl)acetonitrile
Overview
Description
(Phenylsulfonyl)acetonitrile is an organic compound with the molecular formula C8H7NO2S and a molecular weight of 181.212 g/mol . It is also known by other names such as acetonitrile, (phenylsulfonyl)- and benzenesulfonyl-acetonitrile . This compound is characterized by the presence of a phenylsulfonyl group attached to an acetonitrile moiety, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It has been used in the synthesis of various organic compounds , suggesting that it may interact with a wide range of molecular targets.
Mode of Action
(Phenylsulfonyl)acetonitrile has been involved in condensation reactions with benzaldehyde in water in heterogeneous phase in the presence and absence of anionic and cationic surfactants . It has also been used in dehydrative alkylation of alcohols under modified Mitsunobu conditions . These reactions suggest that this compound can act as a reactant in various chemical transformations.
Biochemical Pathways
It has been used in the synthesis of pyridines, chromenes, and thiophene derivatives based on sulfones . This suggests that it may influence the biochemical pathways related to these compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been used in reactions carried out in water and in the presence of various surfactants . The specific environmental conditions, such as temperature and pH, could potentially influence the reactivity and stability of this compound.
Biochemical Analysis
Biochemical Properties
(Phenylsulfonyl)acetonitrile plays a significant role in biochemical reactions, particularly in condensation and dehydrative alkylation reactions. It interacts with enzymes and proteins involved in these processes, such as those facilitating the Mitsunobu reaction . The compound’s interaction with biomolecules often involves the formation of covalent bonds, leading to the synthesis of complex organic molecules. These interactions are crucial for the development of new pharmaceuticals and agrochemicals.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, this compound can impact cell signaling by interacting with receptors and enzymes on the cell surface, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form covalent bonds with enzymes can lead to changes in enzyme activity, thereby influencing metabolic pathways and gene expression . These molecular interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard ambient conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression. These temporal effects are important for determining the compound’s suitability for various applications.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects, such as organ toxicity or metabolic disturbances, may occur at high doses. Understanding these dosage effects is crucial for developing safe and effective applications of the compound in biomedical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is important for determining its bioavailability and potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding how this compound exerts its effects at the cellular level and for developing targeted therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Phenylsulfonyl)acetonitrile can be synthesized through various methods. One common approach involves the condensation reaction of this compound with benzaldehyde in water under heterogeneous conditions, with or without the presence of anionic and cationic surfactants . Another method includes the dehydrative alkylation of alcohols with this compound under modified Mitsunobu conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of environmentally friendly solvents such as glycerol has been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(Phenylsulfonyl)acetonitrile undergoes various types of chemical reactions, including:
Condensation Reactions: It reacts with aromatic aldehydes and α-naphthol to form 4-(aryl)-3-(phenylsulfonyl)-4H-benzo[h]chromen-2-amine derivatives.
Dehydrative Alkylation: It can be used in the dehydrative alkylation of alcohols under modified Mitsunobu conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include benzaldehyde, α-naphthol, and various alcohols. Reaction conditions often involve the use of glycerol as a solvent and the presence of surfactants to facilitate the reaction .
Major Products Formed
Major products formed from reactions involving this compound include pyridines, chromenes, and thiophene derivatives based on sulfones .
Scientific Research Applications
(Phenylsulfonyl)acetonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(Methylsulfonyl)acetonitrile: Similar in structure but with a methyl group instead of a phenyl group.
Malononitrile: Contains two cyano groups and is used in similar synthetic applications.
Cyanoacetic Acid: Contains a cyano group and a carboxylic acid group, used in different synthetic routes.
Uniqueness
(Phenylsulfonyl)acetonitrile is unique due to the presence of the phenylsulfonyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-(benzenesulfonyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCFFNGBCVAUDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226949 | |
Record name | Phenylsulphonylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7605-28-9 | |
Record name | (Phenylsulfonyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7605-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylsulphonylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007605289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7605-28-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenylsulphonylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylsulphonylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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